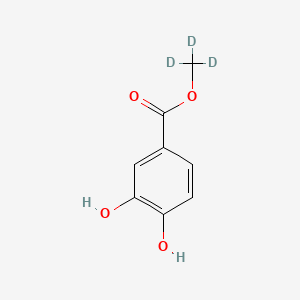

3,4-Dihydroxybenzoic Acid Methyl Ester-d3

Description

Overview of Dihydroxybenzoic Acid Derivatives and Their Methyl Esters in Natural Product Chemistry and Biosynthesis

Dihydroxybenzoic acids and their corresponding methyl esters are a class of phenolic compounds widely distributed in the plant kingdom. nih.govnih.gov These molecules are integral components of the complex tapestry of natural products and are recognized for their diverse biological activities. nih.govnih.gov The non-deuterated parent compound, 3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a major metabolite of antioxidant polyphenols found in sources like green tea. medchemexpress.comwikipedia.org It has been isolated from a variety of plants, including the dried flowers of Hibiscus sabdariffa, the stem bark of Boswellia dalzielii, and the leaves of Diospyros melanoxylon. wikipedia.org

The methyl ester, 3,4-Dihydroxybenzoic Acid Methyl Ester (also known as methyl protocatechuate), is similarly found in nature, having been identified in plants such as Camellia sinensis and Perilla frutescens. nih.gov It is also a known metabolite of antioxidant polyphenols from green tea. medchemexpress.comglpbio.com The biosynthesis of protocatechuic acid, the immediate precursor to its methyl ester, has been a subject of significant research. In microorganisms, such as Pseudomonas putida, metabolic engineering has been employed to produce PCA efficiently from glucose via the shikimate pathway. nih.gov This involves the enzymatic conversion of intermediates to form the dihydroxybenzoic acid structure. The subsequent esterification with methanol (B129727), a common biochemical reaction, yields the methyl ester. nih.gov The catabolism, or breakdown, of protocatechuic acid is also well-studied, particularly in soil bacteria like Streptomyces, where it is a key step in the degradation of various aromatic compounds. nih.gov

Rationale for Deuterium (B1214612) Isotopic Labeling in Advanced Mechanistic and Quantitative Biological Studies

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), is a powerful technique in modern scientific research. nih.gov This process, known as deuterium labeling, creates compounds that are chemically very similar to their non-labeled counterparts but are easily distinguishable by their mass. nih.gov This mass difference is the cornerstone of their utility in advanced mechanistic and quantitative biological studies.

One of the primary reasons for using deuterated compounds is to trace the metabolic fate of molecules within a biological system. By introducing a deuterated compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry. researchgate.net This allows for the unambiguous identification of metabolites and the elucidation of complex metabolic pathways.

Furthermore, deuterium labeling is instrumental in investigating reaction mechanisms through the study of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and as a result, reactions that involve the cleavage of this bond proceed at a slower rate. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the breaking of a specific C-H bond is a rate-limiting step in a chemical or enzymatic reaction.

Significance of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 as a Molecular Probe and Reference Standard

Building on the principles of isotopic labeling, this compound serves two critical functions in research: as a molecular probe and as a reference standard.

As a molecular probe, it can be introduced into biological systems to investigate the metabolism of phenolic compounds. For instance, as a major metabolite of green tea polyphenols, its deuterated form can be used to study the bioavailability and metabolic transformations of these dietary antioxidants in vivo. medchemexpress.comglpbio.com The deuterium label allows researchers to distinguish the administered compound and its metabolites from the endogenous pool of similar molecules already present in the organism.

In the realm of analytical chemistry, this compound is an invaluable internal standard for quantitative analysis. sigmaaldrich.com In techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), an internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of a target analyte. sigmaaldrich.com Because the deuterated standard is chemically almost identical to the non-deuterated analyte (3,4-Dihydroxybenzoic Acid Methyl Ester), it behaves similarly during sample preparation and analysis, correcting for any loss of analyte during these steps. However, due to its higher mass, it produces a distinct signal in the mass spectrometer, allowing for precise and accurate measurement of the target compound.

Historical Context of Research on 3,4-Dihydroxybenzoic Acid Methyl Ester and its Analogs

The study of 3,4-dihydroxybenzoic acid (protocatechuic acid) and its derivatives has a long history rooted in natural product chemistry. Early research focused on the isolation and identification of these compounds from various plant sources. For example, protocatechuic acid was identified as the substance responsible for the resistance of pigmented onion scales to fungal diseases. wikipedia.org It was also recognized as a key component in the hardening of insect cuticles. wikipedia.org

As chemical and analytical techniques advanced, so did the understanding of the properties and potential applications of these compounds. The antioxidant properties of protocatechuic acid and its esters were among the first to be extensively studied. nih.gov This led to investigations into their potential roles in human health, with research exploring their anti-inflammatory, neuroprotective, and other pharmacological effects. nih.govnih.gov The discovery of these compounds as metabolites of dietary polyphenols, such as those in green tea, further spurred interest in their biological significance. medchemexpress.com The synthesis of derivatives, including various esters and other modified forms, has been an ongoing area of research aimed at exploring structure-activity relationships and developing new compounds with enhanced or specific biological activities. nih.gov The development of isotopically labeled versions, such as this compound, represents a modern evolution in this field, providing sophisticated tools to answer more complex biochemical and pharmacological questions.

Chemical Compound Information

| Compound Name | Synonyms |

| 3,4-Dihydroxybenzoic Acid | Protocatechuic Acid, PCA |

| 3,4-Dihydroxybenzoic Acid Methyl Ester | Methyl 3,4-dihydroxybenzoate, Methyl protocatechuate |

| This compound | Protocatechuic Acid Methyl-d3 Ester, Methyl-d3 3,4-dihydroxybenzoate |

| Glucose | Dextrose |

| Methanol | Methyl alcohol |

Physicochemical Properties

| Property | 3,4-Dihydroxybenzoic Acid Methyl Ester | This compound |

| Chemical Formula | C₈H₈O₄ nih.govnist.gov | C₈H₅D₃O₄ |

| Molecular Weight | 168.15 g/mol nih.govnist.gov | 171.17 g/mol |

| Appearance | White to Off-White Solid chemicalbook.com | Not specified |

| Melting Point | 134-135 °C chemicalbook.com | Not specified |

| Boiling Point | 120-180 °C at 1.5 Torr chemicalbook.com | Not specified |

| CAS Number | 2150-43-8 nih.govnist.gov | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

trideuteriomethyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i1D3 |

InChI Key |

CUFLZUDASVUNOE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC(=C(C=C1)O)O |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precision Isotopic Labeling Strategies for 3,4 Dihydroxybenzoic Acid Methyl Ester D3

De Novo Synthetic Routes for 3,4-Dihydroxybenzoic Acid Methyl Ester-d3

De novo synthesis, or the creation of the molecule from basic chemical precursors, is the most common and versatile approach for producing specifically labeled compounds like this compound. This allows for precise control over the location and number of deuterium (B1214612) atoms incorporated. The "-d3" designation typically refers to the three deuterium atoms on the methyl group of the ester, which is a synthetically straightforward approach.

A primary method for this is the direct esterification of the parent carboxylic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), using deuterated methanol (B129727) (CD₃OD). This reaction is typically catalyzed by an acid, such as sulfuric acid.

Alternatively, the deuteration can be targeted to the aromatic ring, a more complex challenge requiring specific regioselective techniques.

Regioselective Deuteration Techniques for Specific Isotopic Enrichment

Achieving specific isotopic enrichment on the aromatic ring of 3,4-dihydroxybenzoic acid methyl ester requires methods that can direct the hydrogen-deuterium (H/D) exchange to particular positions. The hydroxyl groups on the ring are activating and ortho-, para-directing, which influences the regioselectivity of electrophilic substitution reactions like deuteration.

Acid-Catalyzed H/D Exchange: One practical method involves refluxing hydroxybenzoic acids in deuterium oxide (D₂O) with a strong acid catalyst like deuterium chloride (DCl). researchgate.net The electronic effects of the hydroxyl and carboxyl groups direct the deuterium exchange to specific aromatic carbons. For 3,4-dihydroxybenzoic acid, the positions ortho and para to the hydroxyl groups are activated, making them susceptible to deuteration. researchgate.net

Metal-Catalyzed H/D Exchange: Transition metal catalysts are highly effective for H/D exchange. Catalysts such as palladium on carbon (Pd/C), platinum, or rhodium can facilitate deuteration using D₂ gas or D₂O. mdpi.com For phenolic compounds, specific catalysts can be chosen to direct deuteration. For instance, a nanostructured iron catalyst has been shown to be effective for deuterating phenols and other bioactive molecules with D₂O. The choice of catalyst and reaction conditions is paramount to control which positions on the aromatic ring are deuterated.

Enzymatic Carboxylation/Decarboxylation: Biocatalytic methods offer high regioselectivity. Benzoic acid (de)carboxylases can selectively catalyze reactions on phenolic compounds. nih.gov While typically used for adding or removing carboxyl groups, the principles of regioselective enzymatic activity could potentially be adapted for isotopic exchange under specific conditions.

Optimization of Deuterated Precursor Synthesis and Incorporation

The synthesis of the target compound often relies on the preparation and use of deuterated precursors. The most direct precursor for labeling the ester group is deuterated methanol (CD₃OD).

Synthesis of CD₃OD: Methanol-d4 (B120146) (which includes the hydroxyl deuteron) is a commercially available reagent, often produced from carbon monoxide and deuterium gas under high pressure and temperature over a catalyst bed. guidechem.com For esterification, the CD₃OH form is what becomes incorporated into the final molecule. This can be prepared by reacting methanol-d4 with an acid compound to form a methyl-d3-ester, which is then hydrolyzed with normal water to yield CD₃OH. epo.org

Incorporation via Esterification: The classic Fischer esterification method, reacting 3,4-dihydroxybenzoic acid with CD₃OD in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common route. The optimization of this step is crucial for high yield.

Alternative Precursors for Ring Deuteration: For ring-deuterated versions, one could start with a pre-deuterated benzene (B151609) and perform a series of reactions (e.g., Friedel-Crafts acylation, oxidation, etc.) to build the final molecule. However, this is a much more complex and less efficient route compared to direct H/D exchange on the final or a late-stage intermediate molecule. google.com

Reaction Condition Optimization for High Yield and Isotopic Purity

To ensure the synthesis is efficient and the final product has the desired level of deuterium incorporation, reaction conditions must be carefully optimized. Key parameters include the choice of catalyst, deuterium source, solvent, temperature, and reaction time.

| Parameter | Condition | Rationale & Effect on Yield/Purity |

| Deuterium Source | CD₃OD (for methyl labeling); D₂O (for ring labeling) | CD₃OD provides direct incorporation into the methyl ester. D₂O is a cost-effective and readily available deuterium source for H/D exchange reactions on the ring. mdpi.com |

| Catalyst | H₂SO₄ (for esterification); Pd/C, Pt/C, Iron-based (for ring H/D exchange) | Strong acid is required to protonate the carbonyl for nucleophilic attack by methanol. Metal catalysts lower the activation energy for H/D exchange, increasing reaction rates and efficiency. researchgate.netmdpi.com |

| Solvent | Excess CD₃OD (serves as reagent and solvent); Aprotic solvents (for H/D exchange) | Using the deuterated reagent as the solvent drives the equilibrium towards the product in esterification. Aprotic solvents prevent unwanted H/D exchange with the solvent itself during ring deuteration. |

| Temperature | Reflux (for esterification); 25-150 °C (for H/D exchange) | Higher temperatures increase reaction rates but can sometimes lead to side products or reduced selectivity. Optimal temperature must be determined experimentally. |

| Reaction Time | 1-24 hours | Sufficient time is needed for the reaction to reach completion. Monitoring by TLC or LC-MS is crucial to avoid degradation of the product from prolonged reaction times. |

Semisynthetic Approaches from Related Deuterated Natural Products or Precursors

Semisynthesis involves the chemical modification of a naturally occurring compound. amerigoscientific.com While nature does produce stable isotope-labeled compounds, the natural abundance of deuterium is very low (approx. 0.015%). Therefore, obtaining a significantly deuterated natural product to serve as a starting material is generally not feasible unless it is produced through metabolic enrichment. This involves growing an organism (like bacteria or plants) in a medium highly enriched with a deuterium source, such as D₂O. amerigoscientific.com

For a relatively simple molecule like 3,4-dihydroxybenzoic acid methyl ester, this approach is impractical and economically unviable compared to de novo chemical synthesis. While methods exist for preparing deuterated steroids or other complex natural products from labeled precursors, applying this to the target compound would be unnecessarily complex. nih.gov De novo synthesis offers far superior control and efficiency for this specific molecule.

Chromatographic and Non-Chromatographic Purification Methodologies for Deuterated Analogs

Purification is a critical step to isolate the desired deuterated compound from unreacted starting materials, catalysts, and byproducts, ensuring high chemical and isotopic purity. moravek.com The methods used are generally standard organic chemistry techniques, as the physical properties of deuterated compounds are very similar to their non-deuterated counterparts.

Non-Chromatographic Methods:

Extraction: After the reaction, the mixture is typically worked up using liquid-liquid extraction to separate the organic product from aqueous solutions and inorganic salts.

Washing: The organic layer is often washed with water, brine, or a mild base (like sodium bicarbonate solution) to remove residual acid catalysts or other impurities.

Filtration: If a solid catalyst like Pd/C is used, it is removed by filtration, often through a pad of celite, after the reaction is complete. epj-conferences.org

Recrystallization: This is a powerful technique for purifying solid compounds. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, highly pure crystals of the target compound can be formed, leaving impurities behind in the solvent.

Chromatographic Methods:

Flash Column Chromatography: This is a standard and effective method for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel using a solvent system (eluent) that allows the desired compound to separate from impurities based on differences in polarity. ucla.edu

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It offers superior separation compared to flash chromatography and is often the final purification step for analytical standards. moravek.com

Advanced Characterization of Deuterium Incorporation and Isotopic Purity

After synthesis and purification, it is essential to confirm the structure of the compound and, crucially, to determine the location and extent of deuterium incorporation. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this analysis. rsc.orgnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecule.

Confirmation of Incorporation: The molecular weight of non-deuterated 3,4-dihydroxybenzoic acid methyl ester is approximately 168.15 g/mol . The incorporation of three deuterium atoms in place of three hydrogen atoms on the methyl group (C₈H₅D₃O₄) increases the molecular weight to approximately 171.17 g/mol . Observing this mass confirms the successful incorporation of three deuterium atoms. rsc.org

Isotopic Purity: By analyzing the isotopic distribution pattern in the mass spectrum, the percentage of the d3-labeled compound versus d2, d1, and d0 (unlabeled) species can be calculated, thus determining the isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the unlabeled compound, the methyl ester protons appear as a distinct singlet. In the successfully deuterated -d3 analog, this signal will be absent or significantly reduced to a very small residual peak, providing clear evidence of deuteration at that specific site. sigmaaldrich.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal will appear at the chemical shift corresponding to the methyl ester position, confirming the location of the deuterium label. The integration of this signal can be used to quantify the deuterium content. sigmaaldrich.com

¹³C NMR (Carbon NMR): The carbon atom attached to deuterium atoms (the -CD₃ group) will show a characteristic multiplet pattern due to C-D coupling and a noticeable upfield isotopic shift compared to a -CH₃ group. This provides further structural confirmation. nih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of deuterated compounds. researchgate.net It provides two critical pieces of information: the confirmation of mass increase corresponding to the number of incorporated deuterium atoms and an analysis of the isotopic pattern, which verifies isotopic purity. researchgate.netnih.gov

The primary confirmation of successful deuteration is a shift in the measured accurate mass of the molecule. The unlabeled compound, 3,4-Dihydroxybenzoic Acid Methyl Ester, has a chemical formula of C₈H₈O₄ and a monoisotopic mass of approximately 168.0423 Da. nih.govnist.gov The d3-labeled analogue, with a formula of C₈H₅D₃O₄, incorporates three deuterium atoms in place of three protium (B1232500) atoms on the methyl group. clearsynth.com This results in a predicted monoisotopic mass of approximately 171.0610 Da. clearsynth.com The mass difference of approximately 3.0187 Da is a direct result of replacing three ¹H atoms with three ²H (deuterium) atoms and is readily detected by HRMS. nih.gov

Beyond simple mass confirmation, HRMS allows for a detailed analysis of the compound's isotopic distribution or pattern. researchgate.net This is crucial for determining the isotopic enrichment and purity of the synthesized standard. By comparing the relative abundances of the isotopologue ions (ions of the same molecule that differ only in their isotopic composition), researchers can confirm that the deuteration is successful and quantify any remaining unlabeled or partially labeled species. researchgate.netnih.gov

The table below illustrates the theoretical accurate mass for the most abundant isotopologue of both the unlabeled (d0) and the d3-labeled compound, which is the primary data point for confirming successful synthesis via HRMS.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| 3,4-Dihydroxybenzoic Acid Methyl Ester | C₈H₈O₄ | 168.04225873 |

| This compound | C₈H₅D₃O₄ | 171.06103642 |

| This interactive table provides the theoretical exact masses calculated for the specified chemical formulas. |

The analysis of the full isotopic pattern provides a deeper level of quality control. For example, electrospray ionization HRMS (ESI-HRMS) can be used to rapidly assess isotopic purity with very low sample consumption. researchgate.net The resulting spectrum for a high-purity d3-labeled sample will show a dominant peak at the expected m/z for the d3-isotopologue, with minimal signal intensity at the m/z corresponding to the d0, d1, or d2 species.

Deuterium Nuclear Magnetic Resonance Spectroscopy for Site-Specific Labeling Confirmation

While HRMS confirms the extent of deuterium incorporation, it does not typically provide information about the location of the labels within the molecule. acs.org For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. Specifically, Deuterium (²H) NMR provides direct, unambiguous evidence for the site of isotopic labeling. acs.orgacs.org

In the case of this compound, the three deuterium atoms are synthetically targeted to the methyl ester group (-COOCH₃ → -COOCD₃). A ²H NMR experiment on a successfully synthesized sample would yield a single, sharp resonance signal. The chemical shift of this signal would be nearly identical to the chemical shift of the corresponding methyl protons in the ¹H NMR spectrum of the unlabeled compound (typically around 3.8-3.9 ppm), confirming that the deuterium atoms reside exclusively on the methyl group. The absence of any other signals in the ²H NMR spectrum would further confirm the site-specificity of the labeling.

Complementary information is provided by ¹H NMR spectroscopy. In the ¹H NMR spectrum of the d3-labeled compound, the characteristic singlet corresponding to the methyl ester protons (-OCH₃) would be absent or significantly diminished, with its intensity directly corresponding to the amount of any residual unlabeled compound. The signals for the aromatic protons on the benzene ring, however, would remain unchanged compared to the unlabeled spectrum.

The following table summarizes the expected key NMR observations for confirming the site-specific deuteration of this compound.

| Analytical Technique | Unlabeled Compound Signal (-OCH₃) | d3-Labeled Compound Signal (-OCD₃) | Confirmation Type |

| ¹H NMR | Singlet at ~3.8-3.9 ppm | Signal absent or highly diminished | Indirect |

| ²H NMR | No signal | Singlet at ~3.8-3.9 ppm | Direct & Site-Specific |

| This interactive table outlines the expected outcomes from NMR analysis used to verify the precise location of the deuterium labels. |

Together, the disappearance of the proton signal in ¹H NMR and the appearance of a corresponding signal in ²H NMR provide conclusive proof of successful and site-specific isotopic labeling. acs.org

Advanced Analytical Methodologies and Applications Involving 3,4 Dihydroxybenzoic Acid Methyl Ester D3

Development and Validation of Quantitative Bioanalytical Methods for 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 in Complex Biological Matrices

The accurate measurement of low-concentration analytes like 3,4-Dihydroxybenzoic Acid Methyl Ester in biological samples such as plasma, urine, or tissue homogenates presents considerable analytical challenges. The development and validation of robust bioanalytical methods are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for such quantitative analyses, primarily due to its ability to mimic the analyte throughout sample preparation and analysis, thus correcting for variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization for Trace Analysis

LC-MS/MS is the preferred technique for quantifying small molecules in complex matrices due to its high sensitivity and selectivity. The optimization of an LC-MS/MS method for 3,4-Dihydroxybenzoic Acid Methyl Ester using its d3-labeled internal standard involves several critical steps.

Chromatographic Separation: Reversed-phase chromatography is typically employed. A C18 column is a common choice, providing effective separation of the analyte from other matrix components. Gradient elution with a mobile phase consisting of water and an organic solvent (commonly methanol (B129727) or acetonitrile), both containing a small percentage of an acidifier like formic acid (e.g., 0.1%), is used to achieve sharp peak shapes and optimal retention times. The goal is to ensure the analyte and its d3-internal standard co-elute.

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is generally most effective for phenolic compounds, as the hydroxyl groups are readily deprotonated. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

For the analyte, 3,4-Dihydroxybenzoic Acid Methyl Ester, a common MRM transition would be the deprotonated molecule [M-H]⁻ at m/z 167 fragmenting to a characteristic product ion. For the internal standard, this compound, the precursor ion would be shifted by +3 mass units to m/z 170. The fragmentation pattern is expected to be similar, allowing for a specific and robust detection method.

Below is an interactive table detailing typical optimized LC-MS/MS parameters.

Table 1: Illustrative LC-MS/MS Method Parameters for the Analysis of 3,4-Dihydroxybenzoic Acid Methyl Ester

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| HPLC System | UPLC/UHPLC System |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | |

| 3,4-Dihydroxybenzoic Acid Methyl Ester | Precursor: 167.0 m/z, Product: 108.0 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While LC-MS/MS is often preferred, GC-MS offers a high-resolution alternative, particularly for metabolomic profiling. Phenolic compounds like 3,4-Dihydroxybenzoic Acid Methyl Ester are not sufficiently volatile for direct GC analysis and require a derivatization step to increase their volatility and thermal stability. science.gov

A common derivatization procedure involves a two-step process:

Oximation: The sample is first treated with a methoxyamine solution to protect any ketone or aldehyde groups.

Silylation: This is followed by the addition of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. science.gov

The resulting TMS-derivatized analyte is then injected into the GC-MS system. science.gov The separation is typically performed on a non-polar capillary column, such as a DB-5MS. science.gov Electron impact (EI) ionization is used, and the mass spectrometer scans for characteristic ions of the derivatized analyte and internal standard.

Table 2: Typical GC-MS Derivatization and Analysis Parameters

| Parameter | Condition |

|---|---|

| Derivatization | |

| Reagent 1 | Methoxyamine hydrochloride in pyridine |

| Incubation 1 | 2 hours at 60 °C |

| Reagent 2 | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Incubation 2 | 30 minutes at 60 °C |

| Gas Chromatography | |

| GC System | Agilent 6890 or similar |

| Column | DB-5MS (30 m x 250 µm x 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial 170 °C (5 min), ramp 10 °C/min to 315 °C (hold 20 min) |

| Mass Spectrometry | |

| MS System | HP 5973 or similar |

| Ionization Mode | Electron Impact (EI), 70 eV |

Evaluation of Matrix Effects and Ion Suppression/Enhancement for Deuterated Internal Standards

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant concern in quantitative bioanalysis. These effects can lead to either ion suppression or enhancement, causing inaccurate quantification.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. Since the deuterated standard is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, leading to more accurate and precise results. Method validation protocols for bioanalytical assays routinely include a thorough assessment of matrix effects to ensure the reliability of the quantification.

Application of this compound as an Internal Standard in Metabolomics and Pharmacokinetic Studies

The utility of this compound extends to its direct application in studies that require precise quantification of its non-deuterated analog.

Absolute Quantification of Endogenous 3,4-Dihydroxybenzoic Acid Methyl Ester

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of endogenous metabolites. In this approach, a known amount of the stable isotope-labeled internal standard (this compound) is spiked into the biological sample before any sample preparation steps.

A calibration curve is prepared by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Since the internal standard is added at a fixed concentration to all samples and standards, any loss of analyte during extraction or variability in instrument response is corrected for by the corresponding change in the internal standard signal. This allows for the highly accurate and precise determination of the absolute concentration of the endogenous 3,4-Dihydroxybenzoic Acid Methyl Ester in the original sample.

Table 3: Example Bioanalytical Method Validation Data for a Quantitative Assay

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 12% |

| Accuracy (%Bias) | Within ±15% | Within ±10% |

| Matrix Effect (%CV) | < 15% | < 8% |

| Recovery (%) | Consistent and reproducible | > 85% |

Standardized Methodologies for Multi-Analyte Quantification in Biological Systems

In large-scale metabolomics or comprehensive pharmacokinetic studies, it is often necessary to quantify multiple analytes simultaneously. In such multi-analyte panels, a suite of stable isotope-labeled internal standards is employed, with each standard corresponding to a specific analyte or a group of structurally similar analytes.

This compound serves as an ideal internal standard in panels designed to study the metabolism of phenolic compounds, such as those derived from dietary sources like tea or fruits. Its inclusion ensures that the quantification of 3,4-Dihydroxybenzoic Acid Methyl Ester is robust and reliable, even in the context of a complex analytical method measuring dozens of other compounds. This standardization is crucial for obtaining high-quality, reproducible data in large cohort studies and for understanding the complex interplay of different metabolic pathways.

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions and Conformational Dynamics of this compound

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Network Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a highly sensitive technique for investigating the hydrogen bonding networks involving this compound. The vibrational frequencies of functional groups, especially the hydroxyl (O-H) and carbonyl (C=O) groups, are exquisitely sensitive to their local environment and participation in hydrogen bonds.

The presence of two adjacent hydroxyl groups on the aromatic ring and a carbonyl group in the ester moiety makes this compound both a hydrogen bond donor and acceptor. These interactions can be either intramolecular (between the hydroxyl and carbonyl groups) or intermolecular (with solvent molecules or a biological target). The deuteration of the methyl group (-OCD3) serves as a stable internal reference and minimally affects the hydrogen bonding capabilities of the distant hydroxyl and carbonyl groups, allowing for a focused study of their interactions.

In a typical FTIR analysis, the spectrum of this compound is recorded in a non-polar solvent to minimize solvent-solute interactions and establish baseline frequencies for the 'free' (non-hydrogen-bonded) O-H and C=O stretching vibrations. Subsequently, the spectrum is recorded in the presence of a hydrogen-bonding partner (e.g., a solvent like dimethyl sulfoxide (B87167) or a model biological molecule). The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies.

O-H Stretching: The O-H stretching band, typically appearing as a sharp peak around 3500-3600 cm⁻¹ for a free hydroxyl group, will broaden and shift to a lower frequency (e.g., 3200-3400 cm⁻¹) upon formation of a hydrogen bond. The magnitude of this shift is proportional to the strength of the hydrogen bond.

C=O Stretching: The carbonyl stretching vibration, usually found in the region of 1700-1730 cm⁻¹ for an ester, will also shift to a lower wavenumber upon hydrogen bonding to its oxygen atom. This is due to the weakening of the C=O double bond as electron density is pulled towards the hydrogen bond donor.

By comparing the FTIR spectra under different conditions, a detailed picture of the hydrogen bonding network can be constructed. Isotopic substitution, such as replacing the hydroxyl protons with deuterium (B1214612) (O-D), can further aid in the assignment of vibrational bands. ispc-conference.orgspectralysbiotech.com The use of the -d3 methyl ester ensures that any observed spectral changes are due to interactions at the hydroxyl and carbonyl sites.

Table 1: Hypothetical FTIR Vibrational Frequencies for this compound Illustrating Hydrogen Bonding Effects

| Functional Group | Vibrational Mode | Frequency in Non-Polar Solvent (cm⁻¹) | Frequency in Hydrogen-Bonding Environment (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3550 | 3400 | -150 |

| Carbonyl (C=O) | Stretching | 1725 | 1705 | -20 |

This table presents hypothetical data to illustrate the expected shifts in vibrational frequencies upon hydrogen bond formation. Actual values may vary depending on the specific experimental conditions.

Advanced NMR (e.g., NOESY, ROESY) for Ligand-Target Interaction Probing

Advanced Nuclear Magnetic Resonance (NMR) techniques, particularly two-dimensional (2D) methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for elucidating the three-dimensional structure and interactions of molecules in solution. For this compound, these techniques can provide precise information about its binding mode and proximity to a biological target, such as a protein or nucleic acid.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus (typically within 5 Å). This effect is distance-dependent, making it a powerful tool for determining which parts of a ligand are in close proximity to which parts of its target.

The use of the deuterated methyl group (-OCD3) in this compound is advantageous in these experiments. In ¹H NMR, the deuterated methyl group is silent, which simplifies the spectrum of the ligand and reduces the number of overlapping signals. While the deuterated group itself is not directly observed in ¹H NMR, its presence allows for clearer observation of the aromatic and hydroxyl protons of the ligand and their interactions with the target.

NOESY (Nuclear Overhauser Effect Spectroscopy):

A NOESY experiment generates a 2D spectrum with cross-peaks that connect protons that are close in space. In the context of ligand-target interactions, intermolecular NOEs between the protons of this compound and protons of the target molecule are of primary interest. For example, a cross-peak between an aromatic proton of the ligand and an amino acid side-chain proton of a protein would be direct evidence of their close proximity in the bound state.

ROESY (Rotating-frame Overhauser Effect Spectroscopy):

ROESY is similar to NOESY but is particularly useful for molecules with intermediate molecular weights where the NOE may be close to zero. ROESY cross-peaks are always positive, which avoids the ambiguity of zero or weak NOEs.

To probe the interaction of this compound with a target, a NOESY or ROESY spectrum of a mixture of the deuterated ligand and the target molecule is acquired. The presence of intermolecular cross-peaks provides crucial distance restraints that can be used to build a model of the ligand-target complex. For instance, observing a cross-peak between the aromatic protons of the deuterated ester and a specific amino acid residue in a protein's binding pocket can confirm the orientation of the ligand within the pocket. The deuteration of the methyl group simplifies the analysis by removing its strong singlet signal and any potential intramolecular NOEs involving it, thus making the intermolecular NOEs from the remaining protons easier to identify and interpret. nih.govnih.gov

Table 2: Hypothetical Intermolecular NOE/ROE Contacts between this compound and a Target Protein

| Ligand Proton | Target Protein Proton(s) | Observed NOE/ROE Intensity | Inferred Proximity |

| H-2 (aromatic) | Valine γ-CH₃ | Strong | < 3 Å |

| H-5 (aromatic) | Leucine δ-CH₃ | Medium | ~ 3-4 Å |

| H-6 (aromatic) | Alanine β-CH₃ | Strong | < 3 Å |

| 4-OH | Backbone Amide NH of Glycine | Weak | ~ 4-5 Å (exchange dependent) |

This table presents hypothetical data illustrating the types of interactions that could be identified using NOESY or ROESY. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

By systematically analyzing these through-space correlations, researchers can piece together the precise binding orientation and conformation of this compound when interacting with a biological macromolecule, providing invaluable insights for fields such as drug design and molecular recognition.

Biological and Biochemical Investigations of 3,4 Dihydroxybenzoic Acid Methyl Ester D3 in Model Systems

In Vitro Studies on Enzyme Interactions and Modulation by 3,4-Dihydroxybenzoic Acid Methyl Ester-d3

Inhibition and Activation Kinetics in Isolated Enzyme Systems

Research on the non-deuterated form, 3,4-dihydroxybenzoic acid methyl ester (DBME), has revealed its potential to modulate various enzyme activities. For instance, a study on a novel protocatechuic acid methyl ester derivative, protocatechuic acid methyl ester-4-O-(6′-O-protocatechuoyl)-β-d-glucopyranoside, showed significant α-glucosidase inhibitory activity. researchgate.net The compound acted as a noncompetitive inhibitor with an IC50 value of 88 ± 3.6 μg/mL. researchgate.net This suggests that the core structure of 3,4-dihydroxybenzoic acid methyl ester can interact with and inhibit the activity of key enzymes involved in carbohydrate metabolism.

Further studies on related compounds, such as protocatechuic acid ethyl ester, have demonstrated antibacterial activity by potentially interacting with bacterial enzymes. nih.gov This ester derivative of protocatechuic acid displayed varying minimal inhibitory concentrations (MIC) against clinical strains of Staphylococcus aureus. nih.gov

Ligand Binding Studies with Recombinant Proteins

Direct ligand binding studies for this compound are not extensively documented. However, the interactions of its parent compound with proteins are inferred from its biological effects. For example, the anti-inflammatory effects of 3,4-dihydroxybenzoic acid methyl ester are linked to its ability to modulate the NF-κB signaling pathway, which involves direct or indirect interactions with proteins such as IκBα and p65. nih.gov

The interaction of similar phenolic compounds with biomembrane models has also been investigated. Protocatechuic acid ethyl ester was found to interact with multilamellar vesicles and monolayers, indicating its ability to localize in the polar region of lipid bilayers. mdpi.com This interaction with membrane components can influence the function of membrane-bound proteins.

Cellular Pharmacodynamics and Mechanistic Insights of this compound Action in Cell Lines

The cellular effects of this compound are extrapolated from studies on its non-deuterated form, which has been shown to possess significant antioxidant and anti-inflammatory properties. medchemexpress.com

Investigation of Cellular Signaling Pathways Modulated by this compound (e.g., NF-κB pathway)

The NF-κB signaling pathway is a key regulator of inflammation and is a documented target of 3,4-dihydroxybenzoic acid methyl ester. In a study using TNF-α-stimulated MH7A cells, a model for rheumatoid arthritis, 3,4-dihydroxybenzoic acid methyl ester was shown to decrease the phosphorylation of both p65 and its inhibitory protein, IκBα. nih.gov This inhibition of phosphorylation prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. nih.gov

Similarly, the parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), has been shown to induce apoptosis in human gastric adenocarcinoma cells by activating JNK and p38 MAPK signaling pathways, while not affecting the ERK pathway. nih.gov

Effects on Gene Expression and Protein Regulation in Cellular Models

The modulation of signaling pathways by 3,4-dihydroxybenzoic acid methyl ester leads to significant changes in gene and protein expression. In TNF-α-stimulated MH7A cells, treatment with the compound resulted in decreased concentrations of several pro-inflammatory and matrix-degrading proteins, including:

Matrix metalloproteinase 3 (MMP3) nih.gov

Interleukin-1β (IL-1β) nih.gov

Interleukin-6 (IL-6) nih.gov

C-C motif chemokine ligand 5 (CCL5) nih.gov

These changes at the protein level are a direct consequence of the compound's influence on the expression of their respective genes, mediated through pathways like NF-κB.

Modulation of Cellular Processes such as Apoptosis and Inflammation

3,4-Dihydroxybenzoic acid methyl ester has demonstrated a dual role in modulating cellular processes, promoting apoptosis in cancer cells and inflamed tissues while protecting healthy cells from apoptosis induced by certain toxins. medchemexpress.comnih.gov

In a rat model of rheumatoid arthritis, the compound enhanced the rate of apoptosis in synovial tissue cells. nih.gov In vitro, it also promoted apoptosis in TNF-α-stimulated MH7A cells. nih.gov This pro-apoptotic effect in the context of inflammation can help in the resolution of the inflammatory response.

Conversely, studies on the parent compound have highlighted its anti-apoptotic effects in other contexts. For example, it has been shown to protect against fluoride-induced toxicity and apoptosis in A549 cells. medchemexpress.com The anti-inflammatory effects are well-documented, with the compound reducing paw swelling and bone damage in a rat model of collagen-induced arthritis. nih.gov It also lowered the levels of several inflammatory mediators, including TNF-α, IgG, CCL5, and PGE2 in vivo. nih.gov

Data Tables

Table 1: In Vitro Effects of 3,4-Dihydroxybenzoic Acid Methyl Ester on Inflammatory Mediators in TNF-α-stimulated MH7A cells

| Protein/Cytokine | Effect of Treatment | Reference |

| Matrix metalloproteinase 3 (MMP3) | Decreased | nih.gov |

| Interleukin-1β (IL-1β) | Decreased | nih.gov |

| Interleukin-6 (IL-6) | Decreased | nih.gov |

| C-C motif chemokine ligand 5 (CCL5) | Decreased | nih.gov |

| Phospho-p65/p65 ratio | Decreased | nih.gov |

| Phospho-IκBα/IκBα ratio | Decreased | nih.gov |

| Apoptosis | Increased | nih.gov |

Table 2: In Vivo Effects of 3,4-Dihydroxybenzoic Acid Methyl Ester in a Rat Model of Rheumatoid Arthritis

| Parameter | Effect of Treatment | Reference |

| Paw swelling | Reduced | nih.gov |

| Bone damage | Reduced | nih.gov |

| Tumor necrosis factor-α (TNF-α) | Lowered | nih.gov |

| Immunoglobulin G (IgG) | Lowered | nih.gov |

| C-C motif chemokine ligand 5 (CCL5) | Lowered | nih.gov |

| Prostaglandin E2 (PGE-2) | Lowered | nih.gov |

| Interleukin-17 (IL-17) | Lowered | nih.gov |

| Interleukin-1β (IL-1β) | Lowered | nih.gov |

| Apoptosis in synovial tissue | Enhanced | nih.gov |

High-Throughput Screening and Identification of Novel Biological Targets for this compound

High-throughput screening represents a powerful methodology to systematically test a vast library of compounds against a multitude of biological targets, enabling the rapid identification of novel therapeutic leads. For a compound like this compound, HTS would be instrumental in elucidating its mechanism of action and uncovering new biological functions. The known antioxidant and anti-inflammatory properties of the parent compound, MDHB, suggest several pathways that would be primary candidates for large-scale screening campaigns. medchemexpress.comtargetmol.comglpbio.com

Research into the non-deuterated form, MDHB, has identified several key biological activities that would inform the design of HTS assays. For instance, MDHB is a major metabolite of antioxidant polyphenols found in green tea and has demonstrated significant antioxidant and anti-inflammatory effects. medchemexpress.com Studies have shown it can modulate inflammatory pathways, such as the NF-κB pathway, and impact cellular processes like apoptosis. nih.gov

A recent study demonstrated that MDHB can reduce the levels of pro-inflammatory cytokines and matrix metalloproteinases in TNF-α-stimulated cells, pointing towards specific molecular targets within the inflammatory cascade. nih.gov Furthermore, its neuroprotective effects have been linked to the inhibition of Akt phosphorylation and activation of GSK3β, highlighting its potential to modulate key signaling pathways in the nervous system. biorxiv.org These established activities provide a foundational dataset for broader screening efforts to identify additional targets.

The application of HTS would involve assaying this compound against panels of receptors, enzymes, and cell-based models to map its bioactivity comprehensively. Given the known effects of its parent compound, initial screens would likely focus on targets related to inflammation, oxidative stress, and neuroprotection.

Detailed Research Findings on the Parent Compound, Methyl 3,4-dihydroxybenzoate (MDHB)

The following tables summarize key research findings for the non-deuterated compound, which would serve as a basis for HTS investigations of its deuterated analogue.

Table 1: In Vitro Anti-inflammatory Effects of Methyl 3,4-dihydroxybenzoate (MDHB)

| Cell Line | Stimulant | Observed Effect | Modulated Targets |

| MH7A (human rheumatoid arthritis synovial cells) | TNF-α | Decreased concentrations of pro-inflammatory markers and promoted apoptosis. nih.gov | IL-1β, IL-6, CCL5, MMP3, p-P65/P65, p-IκBα/IκBα. nih.gov |

| RAW264.7 (macrophage-like cells) | - | Showed effective anti-inflammatory response. nih.gov | - |

| A549 (human lung adenocarcinoma cells) | Fluoride | Alleviated toxic effects by modulating intracellular calcium, mitochondrial membrane integrity, and redox signaling. medchemexpress.comglpbio.com | RAGE, Nrf2. glpbio.commedchemexpress.com |

Table 2: Neuroprotective and Other Biological Activities of Methyl 3,4-dihydroxybenzoate (MDHB)

| Model System | Finding | Potential Signaling Pathway |

| Rat Primary Neural Stem Cells (NSCs) | Promotes differentiation into cholinergic neurons. biorxiv.org | Inhibition of Akt phosphorylation, activation of GSK3β. biorxiv.org |

| Rat Primary Cortical Neurons | Protects against Aβ-induced apoptosis. ebi.ac.uk | - |

| RGC-5 (retinal ganglion cells) | Protects against H₂O₂-induced apoptosis. ebi.ac.uk | Antioxidant pathways. ebi.ac.uk |

| HaCaT (human keratinocyte) cells | Provides photoprotection against UVB-induced apoptosis. mdpi.com | Downregulation of c-Fos and Jun; modulation of cell cycle proteins. mdpi.com |

These findings for the non-deuterated compound underscore the potential of this compound as a subject for extensive biological investigation. High-throughput screening would be a logical next step to build upon this knowledge, potentially uncovering novel targets and expanding the therapeutic applicability of this class of compounds.

Metabolic Disposition and Pharmacokinetic Tracing of 3,4 Dihydroxybenzoic Acid Methyl Ester D3 in Preclinical Models

Absorption, Distribution, and Excretion (ADE) Studies Using Deuterium (B1214612) Labeling

Deuterium labeling serves as a powerful tool in absorption, distribution, and excretion (ADE) studies, enabling the differentiation of the administered compound from its endogenous counterparts. While specific ADE data for the d3 variant are primarily contextualized through studies of its non-deuterated analog, Methyl 3,4-dihydroxybenzoate (MDHB), the principles of its transit through the body are well-established. medchemexpress.comnih.gov

Following administration in preclinical models, 3,4-Dihydroxybenzoic Acid Methyl Ester is rapidly absorbed and widely distributed throughout the body. Studies in mice using the non-deuterated form (MDHB) provide a clear indication of the tissue distribution expected for the d3-labeled compound. nih.gov The compound permeates the blood-brain barrier and is found in all major organs. nih.gov

Peak concentrations are observed shortly after administration, highlighting a swift uptake from the gastrointestinal tract. nih.gov The highest concentration of the compound is typically found in the stomach, with significant levels also detected in the brain, liver, and kidneys. nih.govnih.gov Conversely, the testes show the lowest concentration. nih.gov This rapid and broad distribution is indicative of a compound that can readily cross biological membranes to reach various tissues. medchemexpress.com

Below is a table summarizing the pharmacokinetic parameters of Methyl 3,4-dihydroxybenzoate in mice, which serves as a reliable proxy for the expected behavior of the d3-labeled variant. nih.gov

| Tissue | Peak Concentration (Cmax) (ng/g) | Time to Peak (Tmax) (hours) |

| Brain | 15,666.93 | ~0.033 - 0.07 |

| Stomach | Highest among all organs | ~0.033 - 0.07 |

| Testes | Minimum among all organs | ~0.033 - 0.07 |

| Other Organs | Rapidly distributed | ~0.033 - 0.07 |

| Data derived from studies on the non-deuterated analog, Methyl 3,4-dihydroxybenzoate, in mice. nih.govnih.gov |

Mass balance studies, often employing isotopically labeled compounds, are critical for determining the routes and rates of elimination of a substance and its metabolites. bioivt.com For Methyl 3,4-dihydroxybenzoate, studies show a low cumulative excretion of the parent drug in both urine and feces. nih.gov This suggests that the compound is extensively metabolized in the body before excretion. nih.gov

The primary routes of elimination for metabolites of similar phenolic compounds are through urine and feces. medchemexpress.com Given the extensive metabolism of MDHB, it is anticipated that the deuterated metabolites of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 would follow these same excretion pathways.

Biotransformation Pathways and Metabolite Identification of this compound

The biotransformation of this compound involves a series of enzymatic reactions designed to increase its water solubility and facilitate its excretion from the body. These reactions are categorized into Phase I and Phase II metabolism.

Phase I metabolism of 3,4-Dihydroxybenzoic Acid Methyl Ester primarily involves oxidative reactions. Studies on the non-deuterated analog have identified several key Phase I biotransformations. nih.gov These include:

Ester bond hydrolysis: The methyl ester group is cleaved, yielding 3,4-dihydroxybenzoic acid (protocatechuic acid).

Demethylation: The loss of a methyl group.

Isomerization: Rearrangement of the molecular structure.

Loss of functional groups: Such as the removal of -CH2, -CO2, and -O. nih.gov

A significant number of metabolites have been identified for the non-deuterated compound, indicating a complex metabolic profile. nih.gov The deuterium label on the methyl ester group of this compound would be a key marker to trace the fate of this specific moiety through these metabolic pathways.

Following Phase I reactions, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation. These reactions involve the addition of endogenous molecules to increase water solubility and aid in excretion. For phenolic compounds like 3,4-Dihydroxybenzoic Acid Methyl Ester, the primary Phase II reactions are:

Glucuronidation: The addition of glucuronic acid. nih.gov

Sulfate (B86663) conjugation: The addition of a sulfate group. nih.gov

Glycine and glucose conjugation: The addition of these respective molecules. nih.gov

These conjugation reactions are a major route for the elimination of phenolic compounds from the body. researchgate.net

The metabolic reactions described above are catalyzed by specific enzyme systems.

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism. researchgate.net While the specific CYP isoforms involved in the metabolism of 3,4-Dihydroxybenzoic Acid Methyl Ester are not fully elucidated, it is known that CYP enzymes are responsible for reactions like hydroxylation and demethylation of a wide array of compounds. researchgate.netchemicalbook.com Studies on the non-deuterated analog suggest a low probability of cytochrome P450-based drug-drug interactions. nih.gov

UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for glucuronidation in Phase II metabolism. nih.gov These enzymes transfer glucuronic acid to the hydroxyl groups of the parent compound and its Phase I metabolites, a critical step in their detoxification and elimination. researchgate.netnih.gov The presence of two hydroxyl groups on the benzene (B151609) ring of 3,4-Dihydroxybenzoic Acid Methyl Ester provides ready sites for UGT-mediated conjugation.

Insufficient Information to Generate Article

Following a comprehensive search for scientific literature and data, there is currently insufficient publicly available information to generate a detailed and scientifically accurate article on the "," specifically focusing on its application in quantitative fluxomics and metabolic tracing as outlined in the user's request.

The performed searches confirmed the commercial availability of this compound as a deuterated stable isotope. This class of compounds is generally utilized in metabolic research to trace the fate of molecules within biological systems. The non-deuterated form, methyl 3,4-dihydroxybenzoate (also known as methyl protocatechuate), is recognized as a metabolite of polyphenols, notably those found in green tea.

However, the crucial detailed research findings, specific data from preclinical studies, and illustrative data tables concerning the metabolic disposition, pharmacokinetic parameters, and its direct application in quantitative fluxomics and differential metabolic profiling for this compound are not available in the public domain. Without access to specific studies that have employed this particular deuterated compound, it is not possible to provide a thorough and evidence-based discussion on the elucidation of metabolic pathways, carbon flow, or differential metabolic profiling as requested.

Therefore, the generation of an article that meets the specified requirements for detailed, scientifically accurate content and data tables is not feasible at this time. Further primary research utilizing this compound in preclinical models would be required to produce the specific data needed to address the user's comprehensive outline.

Mechanistic Elucidation of Biological and Chemical Transformations Involving 3,4 Dihydroxybenzoic Acid Methyl Ester D3

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination

The Kinetic Isotope Effect (KIE) is a cornerstone of mechanistic chemistry. It refers to the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide profound insights into the rate-determining step of a reaction and the nature of the transition state. In the context of 3,4-dihydroxybenzoic acid methyl ester-d3, the deuterium (B1214612) atoms are typically located on the methyl group of the ester (a -OCD₃ group).

Primary and Secondary Deuterium Isotope Effects in Enzymatic Catalysis

Enzymes, as highly specific biological catalysts, often exhibit significant kinetic isotope effects. For a compound like 3,4-dihydroxybenzoic acid methyl ester, a key metabolic pathway involves O-methylation of one of the catechol hydroxyl groups, a reaction frequently catalyzed by Catechol-O-methyltransferase (COMT). researchgate.net This enzyme transfers a methyl group from its cofactor, S-adenosyl-L-methionine (SAM), to the catechol substrate. nih.gov

While direct KIE studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on COMT and other enzymes. If the transfer of the deuterated methyl group from a deuterated SAM analog to the catechol were the rate-limiting step, a primary KIE would be observed. However, the deuteration in this compound is on the ester's methyl group, not the hydroxyl groups that are the site of enzymatic action by COMT. Therefore, any observed KIE would likely be a secondary effect, influencing the reaction rate through steric or electronic effects on the binding or catalytic steps rather than direct bond cleavage.

For instance, studies on COMT have explored α-deuterium and carbon-13 isotope effects for the methyl transfer, indicating an SN2-like transition state. acs.org Furthermore, solvent isotope effects (using D₂O instead of H₂O) have shown significant impacts on COMT's catalytic activity, suggesting that the solvent environment and protein flexibility are crucial for the reaction. researchgate.net Although not a direct substrate KIE, this demonstrates the sensitivity of the enzymatic system to isotopic substitution.

Table 1: Hypothetical KIE Values in Enzymatic Reactions of Phenolic Compounds This table is illustrative and based on general principles of KIE in enzymatic reactions, as specific data for this compound is not available.

| Reaction Type | Isotope Position | Expected KIE (kH/kD) | Mechanistic Implication |

| Enzymatic Demethylation | Ester Methyl Group (-OCD₃) | > 1 (Normal) | C-D bond cleavage is part of the rate-determining step. |

| COMT-mediated O-methylation | Non-reactive Site | ~ 1 (No effect) | The deuterated site is not involved in the rate-determining step. |

| Enzymatic Hydrolysis | Ester Methyl Group (-OCD₃) | < 1 (Inverse) | Sp³ to sp² rehybridization at the carbonyl carbon in the transition state. |

Isotope Effects in Non-Enzymatic Chemical Reactions

In non-enzymatic reactions, such as base-catalyzed hydrolysis of the ester, the presence of deuterium on the methyl group would not be expected to produce a significant primary KIE, as the C-D bonds are not broken during the reaction. However, secondary isotope effects could arise. For example, in a reaction where the ester group influences the reactivity of the catechol hydroxyls, the subtle electronic differences between C-H and C-D bonds might lead to a small but measurable KIE.

Deuterium labeling is a well-established method to probe reaction mechanisms. For instance, studies have used deuterium labeling to distinguish between different mechanistic pathways in palladium-catalyzed reactions, where the retention or loss of deuterium provides clear evidence for a specific mechanism. researchgate.net Similarly, δ-secondary kinetic isotope effects, where the isotope is four bonds away from the reaction center, have been used to study transition-state structures in substitution reactions. acs.org

Stereochemical Probing and Chiral Recognition Using Deuterated Analogs

Deuterium's utility extends to the study of stereochemistry. While this compound is not chiral, the principles of using deuterated analogs are highly relevant in stereochemical analysis. Deuterium labeling can be used to create chiral centers where none existed previously (e.g., by replacing one hydrogen in a CH₂ group with deuterium) or to probe existing chiral environments.

Techniques like Raman optical activity (ROA) spectroscopy can be enhanced by deuterium labeling. rsc.org The C-D stretching signals appear in a region of the spectrum that is typically free from other vibrations, providing a clear window into the local structure around the deuterium atom. rsc.org This approach has been successfully used to study the stereochemistry and conformation of deuterated sugars. rsc.org

In the context of chiral recognition, a chiral host molecule may bind the two enantiomers of a deuterated guest molecule with different affinities. NMR spectroscopy is a powerful tool for observing this enantiodiscrimination. nih.gov While not directly applicable to the achiral this compound, if this molecule were to bind to a chiral receptor, such as an enzyme active site, deuterium substitution could subtly alter the binding interactions, which could be probed by sensitive analytical techniques. Deuteration has also been shown to stabilize chiral centers that are prone to racemization, a strategy termed Deuterium-Enabled Chiral Switching (DECS). nih.gov

Unraveling Structure-Activity Relationships (SAR) through Deuterium Substitution

The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect in reactions where C-H bond cleavage is the rate-determining step, such as in metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-D bond can slow down the rate of metabolism, potentially leading to a longer biological half-life. While the ester methyl group of 3,4-dihydroxybenzoic acid methyl ester is not a primary site of metabolic attack (metabolism of the parent compound, protocatechuic acid, primarily involves conjugation of the hydroxyl groups), this principle is a major driver of the use of deuterium in medicinal chemistry. google.commdpi.com

For phenolic compounds, structural features like the number and position of hydroxyl groups are key determinants of activity. researchgate.netresearchgate.netnih.gov Methylation of the catechol hydroxyls, for example, significantly alters the antioxidant and biological properties. nih.gov While deuteration of the ester methyl group is a more subtle change, it could influence properties like lipophilicity or interactions within a binding pocket, which could be reflected in SAR studies.

Investigation of Free Radical Scavenging Mechanisms and Antioxidant Pathways using Deuterated Probes

Protocatechuic acid and its derivatives are well-known antioxidants. ffhdj.comresearchgate.netffhdj.comnih.gov Their primary mechanism of action is through the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, a process that is often the rate-limiting step in radical scavenging. researchgate.net The resulting phenoxyl radical is stabilized by resonance. nih.gov

Using a deuterated probe where the hydroxyl hydrogens are replaced with deuterium (Ar-OD) would be the most direct way to study the KIE of this radical scavenging reaction. A significant KIE (kH/kD > 1) would confirm that hydrogen atom transfer (HAT) is a key part of the antioxidant mechanism. Computational studies on catechols have shown that they can scavenge two free radicals, indicating a robust antioxidant capacity. researchgate.netnih.gov

While the deuteration in this compound is on the ester methyl group, it can still serve as a valuable control compound. By comparing its antioxidant activity to its non-deuterated counterpart and to versions deuterated at the hydroxyl positions, researchers could dissect the electronic and steric influences of different parts of the molecule on its radical scavenging ability. The catechol moiety is the critical feature for this activity. ocha-festival.jp Studies have shown that the antioxidant activity of catechols can proceed via different mechanisms, including hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the environment. nih.gov Isotopic labeling is a key experimental tool to differentiate between these pathways.

Table 2: Antioxidant Activity of Protocatechuic Acid (Parent Compound) Data adapted from in vitro studies on the non-deuterated parent compound, Protocatechuic Acid (PCA). The values represent the relative antioxidant activity compared to Trolox, a standard antioxidant. ffhdj.comffhdj.com

| Assay | Mechanism Probed | Relative Antioxidant Activity (PCA vs. Trolox) |

| DPPH Radical Scavenging | Hydrogen/Electron Donating | 2.8 |

| ABTS Radical Scavenging | Hydrogen/Electron Donating | 2.3 |

| Superoxide Anion Scavenging | Radical Scavenging | 4.2 |

| Hydroxyl Radical Scavenging | Radical Scavenging | 1.0 |

| Ferric Ion (Fe³⁺) Reducing Power | Electron Donating | 3.7 |

| Cupric Ion (Cu²⁺) Reducing Power | Electron Donating | 6.1 |

| Ferrous Ion (Fe²⁺) Chelating | Metal Chelation | 2.7 |

| Cupric Ion (Cu²⁺) Chelating | Metal Chelation | 1.5 |

Applications of 3,4 Dihydroxybenzoic Acid Methyl Ester D3 As a Research Tool and Certified Reference Standard

Utilization in Bioanalytical Method Development and Quality Control

The precision and accuracy of bioanalytical methods are paramount for reliable clinical and research findings. 3,4-Dihydroxybenzoic acid methyl ester-d3 serves as a high-fidelity tool in the development and quality control of these methods, particularly those employing mass spectrometry.

Internal Standard for Quantifying Analogs and Related Metabolites in Biological Samples

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation, injection volume, and instrument response can lead to significant errors. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variabilities. medchemexpress.com this compound is an ideal internal standard for the quantification of its non-deuterated analog, methyl 3,4-dihydroxybenzoate, and other structurally related phenolic compounds and their metabolites in complex biological matrices such as plasma, urine, and tissue extracts. nih.govscispace.com

Because its chemical behavior is nearly identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. scispace.com However, due to its increased mass, it is detected at a different mass-to-charge ratio (m/z), allowing for its distinct measurement alongside the target analyte. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample processing can be accounted for by a proportional loss of the internal standard. This stable isotope dilution analysis significantly improves the accuracy and precision of quantification. mdpi.com

Table 1: Representative LC-MS/MS Parameters for Quantification Using this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Methyl 3,4-dihydroxybenzoate | 169.1 | 109.1 | This compound | 172.1 | 112.1 |

| Protocatechuic acid | 155.1 | 111.1 | This compound | 172.1 | 112.1 |

Note: The table above is for illustrative purposes and actual m/z values may vary based on instrumentation and ionization mode.

Calibration Curve Generation and Method Sensitivity Enhancement

For accurate quantification, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against known concentrations of the analyte. The use of this compound ensures the robustness and linearity of the calibration curve over a wide dynamic range. By minimizing variability, the precision of the measurements at each concentration level is improved, leading to a more reliable standard curve.

The presence of a consistent internal standard signal can also enhance the sensitivity of the method. By reducing the background noise and interference, the signal-to-noise ratio for the analyte is improved, allowing for the detection and quantification of lower concentrations of the target compound. nih.gov

Table 2: Illustrative Calibration Curve Data for the Quantification of Methyl 3,4-dihydroxybenzoate

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,100 | 49,800 | 0.303 |

| 50 | 75,500 | 50,200 | 1.504 |

| 100 | 152,000 | 50,000 | 3.040 |

| 500 | 760,000 | 49,900 | 15.230 |

Note: This data is representative and illustrates the linear relationship achieved with a stable isotope-labeled internal standard.

Role in Drug Discovery and Preclinical Development

The pharmacokinetic and metabolic profile of a drug candidate is a critical determinant of its success. Deuteration of molecules is a recognized strategy in medicinal chemistry to favorably alter these properties. nih.gov this compound serves as a valuable research tool in these investigations.

Assessment of Metabolic Stability and Bioavailability of Analogous Compounds

The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow the rate of metabolic reactions that involve the cleavage of this bond. nih.gov In drug discovery, this principle is exploited to enhance the metabolic stability of drug candidates. By strategically replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions, the rate of drug metabolism can be reduced, potentially leading to improved bioavailability and a longer half-life. sigmaaldrich.com

While this compound is not itself a drug candidate, it serves as a model compound and a tracer to study the metabolism of structurally similar phenolic compounds. By comparing the metabolic fate of the deuterated and non-deuterated forms, researchers can gain insights into the metabolic pathways and the impact of deuteration on metabolic stability. These studies can inform the design of more stable and effective drug candidates.

Lead Compound Optimization and Structure-Guided Design

In lead optimization, medicinal chemists aim to fine-tune the structure of a promising compound to improve its efficacy, safety, and pharmacokinetic properties. The use of deuterated compounds like this compound can aid in this process. By understanding how deuteration at specific positions affects metabolism, chemists can apply this knowledge to more complex drug molecules. This approach, sometimes referred to as a "deuterium switch," can lead to second-generation drugs with improved therapeutic profiles. sigmaaldrich.commedchemexpress.com The insights gained from model compounds contribute to a more rational, structure-guided approach to drug design.

Contribution to Pharmacopeial Standards and Reference Materials for Analytical Chemistry

While this compound itself may not be listed as a pharmacopeial standard, its non-deuterated analog, protocatechuic acid, is recognized as a reference standard by various pharmacopeias and standards organizations. sigmaaldrich.comnih.gov These primary reference standards are crucial for ensuring the quality and consistency of pharmaceutical products and analytical measurements.

The availability of certified reference materials, including stable isotope-labeled compounds from commercial suppliers, is essential for the validation of analytical methods. extrasynthese.comlgcstandards.com Companies that produce and certify such materials, often under accreditations like ISO 17034, provide the necessary documentation, including a Certificate of Analysis, which details the compound's purity and characterization. nih.gov This ensures that laboratories have access to high-quality, reliable reference materials for their analytical needs, from routine quality control to the development of novel analytical methods. The availability of this compound as a research-grade material supports the development and validation of methods for its non-deuterated counterparts found in various natural products and pharmaceutical preparations. medchemexpress.comsigmaaldrich.com

Use in Environmental Fate Studies of Related Compounds

The study of how chemical compounds behave in the environment—their persistence, transformation, and ultimate fate—is critical for assessing ecological risk. Stable isotope-labeled compounds, such as this compound, serve as indispensable tools in these environmental fate studies, primarily by acting as certified reference standards for the accurate quantification of related non-labeled compounds.

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), and its methyl ester are phenolic compounds that can be introduced into the environment through various natural and industrial processes. nih.gov PCA is a known major metabolite of more complex antioxidant polyphenols found in plants like green tea. medchemexpress.commedchemexpress.com Understanding the environmental degradation of these compounds is important, as phenolic substances can impact soil and water quality. nih.gov

Environmental fate studies often involve tracking the concentration of a target compound over time in a specific environmental matrix, such as soil or water, to determine its rate of degradation. These experiments can be complex due to the variability of environmental conditions and the potential for the compound to interact with other substances in the matrix. The use of a deuterated internal standard like this compound is crucial for achieving reliable and accurate measurements in such studies. clearsynth.com

In a typical environmental fate study of a related compound like 3,4-dihydroxybenzoic acid, the non-labeled compound would be introduced into a soil or water sample. At various time points, subsamples would be taken and analyzed to measure the remaining concentration of the parent compound and identify any transformation products. By adding a known amount of this compound to each subsample just before analysis, researchers can use techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the non-labeled analyte. nih.gov The deuterated standard helps to correct for any loss of the analyte during sample preparation and analysis, thereby improving the precision of the results.

The degradation of phenolic compounds in the environment is often mediated by microorganisms. nih.gov For instance, studies have shown that bacteria such as Bacillus and Pseudomonas species can degrade protocatechuic acid through various metabolic pathways. nih.govfrontiersin.org In these biodegradation studies, tracking the disappearance of the parent compound and the appearance of its metabolites is key to understanding the degradation pathway and kinetics.

Below are illustrative data tables from a hypothetical environmental fate study on the biodegradation of 3,4-dihydroxybenzoic acid in a soil matrix, demonstrating how this compound would be used as an internal standard for quantification.

Table 1: Biodegradation of 3,4-Dihydroxybenzoic Acid in Soil Over Time This table illustrates the concentration of 3,4-dihydroxybenzoic acid as it degrades in a soil sample over a 28-day period. The concentration is measured using an analytical method that employs this compound as an internal standard to ensure accuracy.